molecular formula C6H8N2S4 B3256944 1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane CAS No. 2801-13-0

1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane

Cat. No.: B3256944
CAS No.: 2801-13-0
M. Wt: 236.4 g/mol
InChI Key: IKAYIXPOTUHKPJ-UHFFFAOYSA-N
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Description

1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane is a disulfide-containing compound featuring two 4,5-dihydrothiazole moieties linked via a disulfane (-S-S-) bridge. The 4,5-dihydrothiazole group is a five-membered heterocycle containing sulfur and nitrogen, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-yldisulfanyl)-4,5-dihydro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAYIXPOTUHKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane can be synthesized through the homocoupling of sodium arenesulfinates. This method involves the use of sodium sulfinates as sulfur donors, which are coupled under specific reaction conditions to form the disulfide bond . The reaction typically requires a catalyst such as palladium acetate (Pd(OAc)2) or a reductive system like iron and hydrochloric acid (Fe/HCl) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar homocoupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Studied for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action of 1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane involves its interaction with biological molecules through its disulfide bond and thiazole rings. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The thiazole rings can interact with various molecular targets, including enzymes and receptors, affecting their function and signaling pathways .

Comparison with Similar Compounds

Analysis :

  • Electronic Effects : The dihydrothiazole rings in the target compound introduce electron-withdrawing sulfur and nitrogen atoms, contrasting with electron-donating methoxy groups in 1,2-Bis(4-methoxyphenyl)disulfane or hydrophobic methylallyl chains in 1,2-Bis(2-methylallyl)disulfane .

Physicochemical Properties

Solubility and Stability

  • 1,2-Bis(2-methylallyl)disulfane : Moderately soluble in chloroform; stability influenced by allylic C-H bonds .
  • 1,2-Bis(3-chlorophenyl)disulfane : Low solubility in polar solvents due to hydrophobic chlorophenyl groups .
  • This compound : Predicted higher polarity due to heterocyclic N/S atoms, likely enhancing solubility in polar aprotic solvents (e.g., DMSO).

Spectral Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) GC-MS (m/z)
1,2-Bis(2-methylallyl)disulfane 1.75 (s, 6H, CH$3$), 3.25 (d, 4H, S-CH$2$) 22.1 (CH$3$), 35.8 (S-CH$2$) 174 [M$^+$], 87 [C$4$H$7$S$^+$]
1,2-Bis(4-methoxyphenyl)disulfane 3.82 (s, 6H, OCH$_3$), 7.2–7.6 (m, 8H, Ar-H) 55.6 (OCH$_3$), 114–160 (Ar-C) 306 [M$^+$], 123 [C$7$H$7$O$^+$]
Target Compound Hypothetical: ~2.5–3.5 (thiazoline H), 4.1 (S-S adjacent CH$_2$) ~165–175 (C=N), 45–50 (S-S CH$_2$) Predicted: 284 [M$^+$], 142 [C$3$H$5$NS$^+$]

Key Observations :

  • The target compound’s $ ^{13}C $ NMR would show distinct signals for C=N (~165–175 ppm) and S-S-linked CH$_2$ groups, absent in aliphatic or aryl analogs .
  • GC-MS fragmentation patterns would differ due to the stability of the thiazoline ring compared to allyl or aryl chains .

Antitumor Activity

  • 1,2-Bis(2-methylallyl)disulfane : Exhibits dose-dependent inhibition of HepG2 cells (43.47% at 150 μmol/L) via MTT assay .
  • 1,2-Bis(4-chlorophenyl)disulfane: Limited bioactivity data, but chloroaryl groups often enhance cytotoxicity via membrane disruption .
  • Target Compound: Hypothetically, the dihydrothiazole moieties could improve target selectivity (e.g., kinase inhibition) compared to non-heterocyclic analogs. The sulfur and nitrogen atoms may facilitate hydrogen bonding or metal chelation, enhancing potency .

Biological Activity

1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane is a compound characterized by its unique thiazole ring structure and disulfide bond, with the molecular formula C6H8N2S4. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole derivatives are known for their broad spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Candida albicans1632
Aspergillus niger3264

The compound exhibited a notable ability to inhibit the growth of Staphylococcus aureus and Candida albicans, with MIC values indicating effective antimicrobial action .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HCT-116 (Colon carcinoma)10.5
T47D (Breast carcinoma)15.3
MCF-7 (Breast carcinoma)12.8

The IC50 values indicate that the compound is effective at low concentrations against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions due to the presence of the disulfide bond. This can influence cellular redox states and modulate the activity of redox-sensitive proteins. Furthermore, the thiazole rings can interact with various molecular targets including enzymes and receptors, affecting their function and signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study focused on the efficacy of thiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to this compound displayed promising activity against MRSA strains with an MIC value of approximately 16 µg/mL. This underscores the potential application of thiazole derivatives in treating resistant bacterial infections .

Case Study 2: Inhibition of Cancer Cell Proliferation

Research evaluating the anticancer properties of thiazole derivatives revealed that compounds like this compound inhibited cell proliferation in HCT-116 colon cancer cells through apoptosis induction. Flow cytometry analysis confirmed an increase in apoptotic cells when treated with this compound compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or oxidation of thiol precursors. A common method involves reacting 4,5-dihydrothiazole-2-thiol with a disulfide-forming agent (e.g., iodine or hydrogen peroxide) under inert conditions. Purity optimization requires column chromatography (silica gel, chloroform/methanol gradient) and recrystallization from ethanol. Confirmation of purity should use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can structural characterization of this compound be performed to distinguish it from analogs?

Use a combination of 1H/13C NMR and GC-MS :

  • 1H NMR (CDCl3): Expected signals for dihydrothiazole protons (δ 3.1–3.5 ppm, multiplet) and disulfide bridge protons (δ 2.8–3.0 ppm).
  • GC-MS : Parent ion [M]+ at m/z 260 (calculated for C6H8N2S4), with fragmentation peaks at m/z 142 (loss of S2) and 98 (dihydrothiazole ring cleavage). Compare with reference data for disulfane analogs (e.g., 1,2-Bis(2,4-dimethylphenyl)disulfane δ 2.3 ppm for methyl groups) to confirm specificity .

Q. What are the critical stability considerations for storing and handling this compound?

The compound is sensitive to oxidation and moisture. Store under argon at –20°C in amber vials. Avoid contact with oxidizing agents (e.g., peroxides) and metals. Degradation products can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Long-term storage (>6 months) may require periodic purity checks using NMR .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antiproliferative vs. cytotoxic effects) be resolved?

Discrepancies often arise from assay conditions. For example, cell line specificity (e.g., nasopharyngeal vs. hepatocellular carcinoma) and exposure time (24h vs. 48h) significantly affect outcomes. Use dose-response curves (IC50 calculations) and apoptosis assays (Annexin V/PI staining) to distinguish cytotoxic from cytostatic effects. Compare results across multiple cell lines and validate with orthogonal methods like caspase-3 activation assays .

Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) in disulfane derivatives?

Employ factorial design to evaluate substituent effects:

  • Factors : Electron-withdrawing groups (e.g., –Cl) vs. electron-donating groups (e.g., –OCH3) on the thiazole ring.
  • Responses : Bioactivity (IC50), solubility (logP), and thermal stability (DSC). Use ANOVA to identify significant interactions and prioritize derivatives for synthesis. For example, 4-methoxy substitution may enhance solubility but reduce antiproliferative potency compared to chloro analogs .

Q. How can mechanistic studies elucidate the redox behavior of this compound in biological systems?

Conduct cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) to measure redox potentials. Couple with LC-MS to identify oxidation products (e.g., sulfonic acid derivatives). In cellular models, use ROS probes (DCFH-DA) and glutathione depletion assays to correlate redox activity with bioeffects. Note that thiol-disulfide exchange with cellular glutathione may dominate in vivo .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

Matrix interference and low bioavailability require SPE (solid-phase extraction) with C18 cartridges followed by UPLC-MS/MS (MRM mode). Validate with spike-recovery tests (80–120% acceptable range). Limit of detection (LOD) should be ≤10 nM, achievable with negative ion ESI and optimized collision energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane
Reactant of Route 2
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane

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